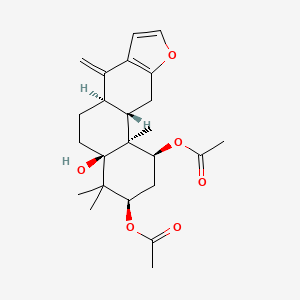![molecular formula C18H18N2O7S2 B1251560 (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B1251560.png)
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is a member of the epidithiopiperazinedione group, which is a class of compounds known for their antimicrobial properties. This compound was first isolated from the culture broth of the basidiomycete Stereum hirsutum . This compound has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
Preparation Methods
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is typically isolated from fungal cultures. The preparation involves growing the producing strain, such as Stereum hirsutum, in a suitable medium. The culture broth is then extracted with organic solvents like ethyl acetate. The extract is subjected to various chromatographic techniques to purify this compound
Chemical Reactions Analysis
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes several types of chemical reactions, including oxidation and reduction. The compound contains a disulfide bridge, which can react with thiol groups in proteins, leading to inactivation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically modified proteins or peptides with altered biological activities .
Scientific Research Applications
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of disulfide bridges. In biology, it is investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains . In medicine, this compound is being explored as a potential therapeutic agent for treating infections caused by MRSA and VRE . Additionally, it has applications in the agricultural industry as a biocontrol agent against plant pathogens .
Mechanism of Action
The mechanism of action of (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves the inactivation of proteins through the formation of disulfide bonds with thiol groups. This leads to the generation of reactive oxygen species, which can cause oxidative stress and cell death . The compound targets various molecular pathways, including those involved in protein synthesis and cell wall integrity .
Comparison with Similar Compounds
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is similar to other epidithiopiperazinedione compounds, such as Epicorazine A and Epicorazine B . These compounds share a common structural motif but differ in their specific biological activities. For example, Epicorazine A and B also exhibit antimicrobial properties but may have different spectra of activity against various bacterial strains . The uniqueness of this compound lies in its potent activity against MRSA and VRE, making it a valuable compound for addressing antibiotic resistance .
Properties
Molecular Formula |
C18H18N2O7S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H18N2O7S2/c21-8-1-2-9(22)12-6(8)4-17-16(27)20-13-7(10(23)3-11(24)14(13)25)5-18(20,29-28-17)15(26)19(12)17/h1-2,6-7,9,11-14,22,24-25H,3-5H2/t6-,7+,9+,11+,12+,13+,14+,17-,18-/m1/s1 |
InChI Key |
NCDIBOQDVNONGL-HISJFFBUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]2[C@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@H](N5C3=O)[C@H](C=CC6=O)O)SS4)O)O |
Canonical SMILES |
C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C=CC6=O)O)SS4)O)O |
Synonyms |
epicorazine C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B1251477.png)

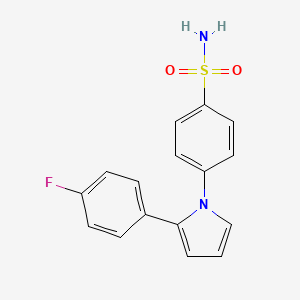
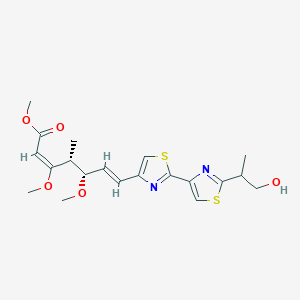
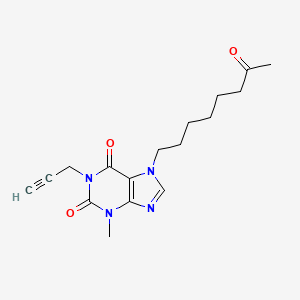
![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)
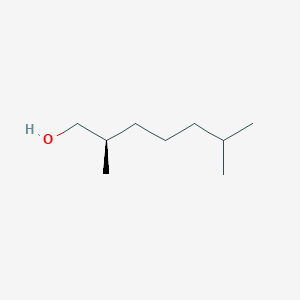
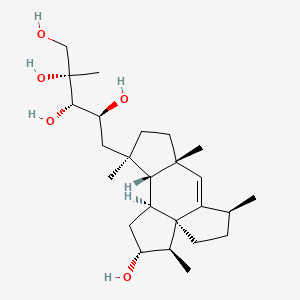
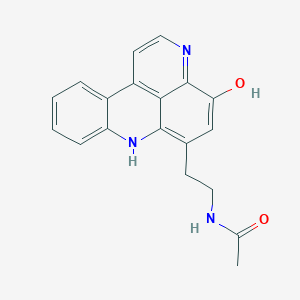
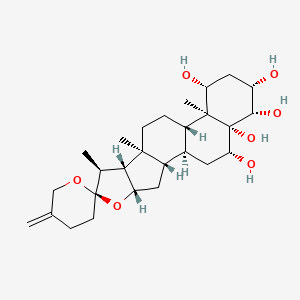


![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)
